![molecular formula C4H2Cl3N3 B1339642 2,4,6-Trichloropyrimidin-5-amine CAS No. 91322-00-8](/img/structure/B1339642.png)
2,4,6-Trichloropyrimidin-5-amine
Overview
Description
2,4,6-Trichloropyrimidin-5-amine (TCPA) is a type of pyrimidine derivative that contains three chlorine atoms and one amino group. It has a molecular weight of 198.44 .
Synthesis Analysis
The synthesis of 2,4,6-Trichloropyrimidin-5-amine can be achieved through a process described in a patent . The process involves reacting barbituric acid with phosphorus oxychloride in the presence or absence of a catalyst. Then, in a second reaction step, it is reacted with phosphorus pentachloride or with reactants forming this, in particular phosphorus trichloride and chlorine, at a temperature of 20 to below 80° C .Molecular Structure Analysis
The linear formula of 2,4,6-Trichloropyrimidin-5-amine is C4H2Cl3N3 .Chemical Reactions Analysis
Pyrimidines, including 2,4,6-Trichloropyrimidin-5-amine, are highly susceptible to nucleophilic substitution reactions . For example, 2,4,5,6-tetrachloropyrimidine (TCP) has been successfully converted into various mono, di, and tetraaryl-pyrimidine derivatives via the site-selective Suzuki coupling reactions with aryl boronic acids .Physical And Chemical Properties Analysis
2,4,6-Trichloropyrimidin-5-amine is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
TCPA is a type of pyrimidine derivative that contains three chlorine atoms and one amino group. It can be used as a starting material in the synthesis of various pyrimidine derivatives. These derivatives can be further functionalized to create a wide range of compounds with diverse properties .
Aromatic Nucleophilic Substitution Reactions
TCPA can undergo aromatic nucleophilic substitution reactions . This property allows it to react with different nucleophiles, leading to the formation of various substituted pyrimidines. This is particularly useful in the synthesis of pharmaceutically active compounds .
Building Blocks for N-Heterocyclic Systems
The presence of an amino group in TCPA makes it a suitable precursor for the synthesis of N-heterocyclic systems . These systems are of significant interest in medicinal chemistry due to their wide range of biological activities.
Regioselective Synthesis
Halopyrimidines like TCPA can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . This regioselective synthetic strategy is useful in the synthesis of various halogenated pyrimidines .
Precursor for Structural Alterations
Functionalized pyrimidines with amino and halogen groups, like TCPA, become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . This makes TCPA a versatile compound in the field of synthetic chemistry.
Environmentally Friendly Conditions
The reactions involving TCPA can be carried out under mild and environmentally friendly conditions . This is an important consideration in the current scenario where there is a growing emphasis on green chemistry.
Mechanism of Action
Mode of Action
It’s known that the compound can undergo nucleophilic substitution reactions . The nucleophilic attack takes place at the C-4 position of the pyrimidine ring . This reaction is used to synthesize various derivatives of the compound .
Biochemical Pathways
Pyrimidine-containing compounds, which include 2,4,6-trichloropyrimidin-5-amine, are known to be involved in numerous natural products and biologically active compounds .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Safety and Hazards
properties
IUPAC Name |
2,4,6-trichloropyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLBGKCJWORQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539159 | |
Record name | 2,4,6-Trichloropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloropyrimidin-5-amine | |
CAS RN |
91322-00-8 | |
Record name | 2,4,6-Trichloropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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